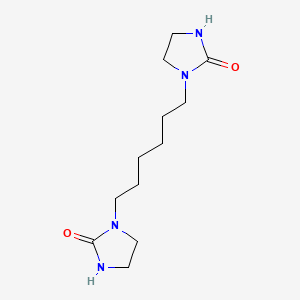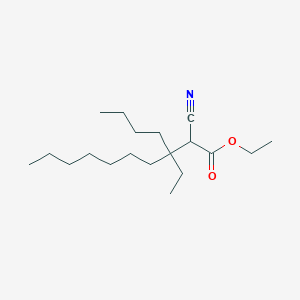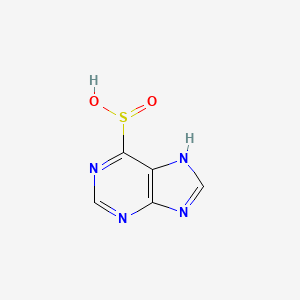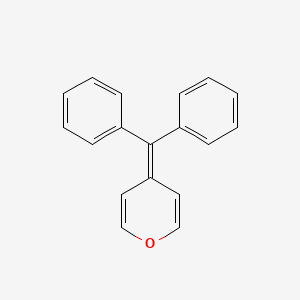
4-(Diphenylmethylidene)-4H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylmethylidene)-4H-pyran: is an organic compound characterized by a pyran ring substituted with a diphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diphenylmethylidene)-4H-pyran typically involves the condensation of benzaldehyde with 4H-pyran-4-one under basic conditions. The reaction is facilitated by the presence of a base such as sodium hydroxide or potassium hydroxide, which promotes the formation of the diphenylmethylidene moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(Diphenylmethylidene)-4H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diphenylmethylidene group to a diphenylmethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of various substituted aromatic and pyran derivatives.
Scientific Research Applications
Chemistry: 4-(Diphenylmethylidene)-4H-pyran is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and materials with unique electronic properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound, particularly in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings with enhanced stability and performance characteristics.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethylidene)-4H-pyran involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.
Comparison with Similar Compounds
4-(Diphenylmethylidene)piperidine: Similar in structure but with a piperidine ring instead of a pyran ring.
Benzophenone: Shares the diphenylmethylidene moiety but lacks the heterocyclic ring.
4H-pyran-4-one: The parent compound without the diphenylmethylidene substitution.
Uniqueness: 4-(Diphenylmethylidene)-4H-pyran is unique due to the combination of the pyran ring and the diphenylmethylidene group, which imparts distinct electronic and steric properties
Properties
CAS No. |
24665-54-1 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
4-benzhydrylidenepyran |
InChI |
InChI=1S/C18H14O/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14H |
InChI Key |
CKPQXAUTFQDDDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=COC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
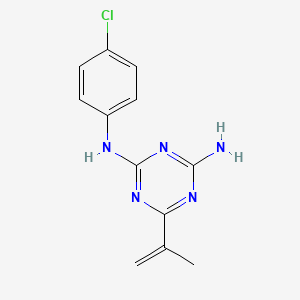
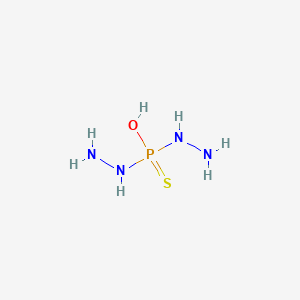



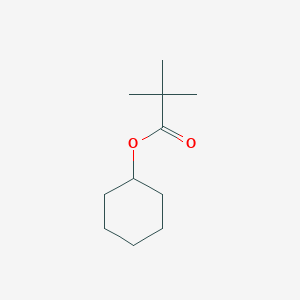
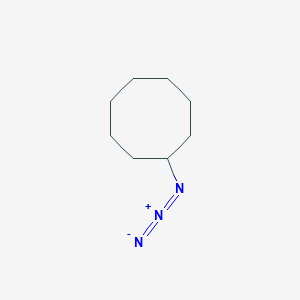

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
